The Multifunctional Role of Vigilin in Eukaryotic Cells: A Technical Guide
The Multifunctional Role of Vigilin in Eukaryotic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vigilin, also known as High-Density Lipoprotein Binding Protein (HDLBP), is a highly conserved and ubiquitously expressed RNA-binding protein (RBP) characterized by its unique structure of 14 to 15 tandemly arranged K homology (KH) domains.[1][2][3][4] This multi-domain architecture allows vigilin to interact with a wide array of RNA molecules, including messenger RNAs (mRNAs), transfer RNAs (tRNAs), and non-coding RNAs, as well as a variety of proteins.[1][3][5] Consequently, vigilin is implicated in a multitude of cellular processes, functioning in both the cytoplasm and the nucleus.[6][7][8] Its diverse roles span from the regulation of gene expression and maintenance of genome stability to involvement in metabolic pathways and the pathogenesis of diseases such as cancer and neurological disorders.[5][6][9][10][11] This technical guide provides an in-depth overview of the core functions of vigilin, with a focus on its molecular mechanisms, and offers detailed experimental protocols for its investigation.
Core Functions of Vigilin
Vigilin's functions are multifaceted and context-dependent, reflecting its broad range of molecular interactions. The primary roles of vigilin can be categorized as follows:
Regulation of RNA Metabolism
Vigilin is a key player in post-transcriptional gene regulation, influencing the fate of numerous mRNAs.
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mRNA Stability and Translation: Vigilin can either stabilize or destabilize target mRNAs by competing with other RBPs for binding to specific elements in the 3' untranslated region (3' UTR).[10] For instance, vigilin competes with the RBP HuR for binding to a 69-nucleotide element in the 3' UTR of the c-fms proto-oncogene mRNA, thereby decreasing its stability and translation.[10][12] In contrast, it has been shown to stabilize vitellogenin mRNA.[2][13] Vigilin is also associated with polysomes and has been found to bind to approximately 80% of mRNAs localized to the endoplasmic reticulum, promoting the synthesis of transmembrane and secreted proteins.[13]
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RNA Transport: Vigilin is involved in the nucleocytoplasmic shuttling of RNA molecules, including both mRNA and tRNA.[3][6] This function is crucial for the proper localization and translation of its target transcripts.
Genome Stability and DNA Damage Repair
Vigilin plays a critical role in maintaining the integrity of the genome.
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DNA Double-Strand Break (DSB) Repair: Vigilin is essential for the efficient repair of DNA DSBs through the high-fidelity homologous recombination (HR) pathway.[6][9][11] Upon DNA damage, vigilin is recruited to the damage sites in a histone acetylation-dependent manner.[6][10] There, it physically interacts with and facilitates the recruitment of key HR proteins, such as RAD51 and BRCA1, to the sites of damage.[10][14][15] This function is critical for cell survival following DNA damage.[6][16]
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Heterochromatin Formation and Gene Silencing: In the nucleus, vigilin is involved in the establishment and maintenance of heterochromatin, a condensed form of chromatin associated with transcriptional gene silencing.[6][11][12] It has been shown to interact with components of the DNA repair machinery in this process.[12]
Cellular Metabolism
While initially named for its association with high-density lipoprotein, vigilin's role in lipid metabolism is an area of ongoing investigation.
-
Sterol Metabolism: Some studies suggest that vigilin plays a role in cellular sterol metabolism and may protect cells from the accumulation of excess cholesterol.[9][13][17]
Role in Disease
Dysregulation of vigilin expression or function is implicated in a variety of human diseases.
-
Cancer: Vigilin exhibits a dual and context-dependent role in cancer.[5][10] In some cancers, such as breast cancer, it acts as a tumor suppressor by downregulating proto-oncogenes like c-fms.[10][18][19] Conversely, in other malignancies, including small cell lung cancer and hepatocellular carcinoma, vigilin is overexpressed and promotes tumor growth and metastasis.[5][9][12]
-
Neurological Disorders: Haploinsufficiency of vigilin has been linked to autism-related disorders.[6][10] Its structural similarity to the Fragile X Mental Retardation Protein (FMR1), another KH domain-containing RBP, and its role in mRNA transport suggest a potential link to the molecular pathology of these conditions.[6][10]
-
Cardiovascular Disease: Vigilin has been associated with cardiovascular disease, and its expression has been noted in atherosclerotic lesions.[5][17]
Quantitative Data on Vigilin Expression
Quantitative data on vigilin binding affinities and precise expression level changes are not extensively documented in the literature. However, several studies have reported qualitative and semi-quantitative changes in vigilin expression in various cancer types.
| Cancer Type | Change in Vigilin Expression | Reference(s) |
| Breast Cancer | Decreased in metastatic cells | [10] |
| Hepatocellular Carcinoma (HCC) | Overexpressed | [9][10] |
| Small Cell Lung Cancer (SCLC) | Overexpressed | [9][12] |
| Gastric Cancer | Upregulated | [10] |
| Prostate Cancer | Upregulated | [10] |
| Leukemia | Upregulated | [10] |
| Ovarian Cancer | Upregulated | [10] |
Key Experimental Protocols
Investigating the multifaceted functions of vigilin requires a range of molecular and cellular biology techniques. Below are detailed, adaptable protocols for three key experimental approaches to study vigilin-RNA and vigilin-protein interactions.
RNA Immunoprecipitation (RIP)
RIP is used to identify RNAs that are physically associated with a specific RBP in vivo.
Objective: To isolate RNAs bound to endogenous vigilin from cultured cells.
Materials:
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Cell lysis buffer (e.g., Polysome lysis buffer: 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 0.5 mM DTT, 100 U/ml RNase inhibitor, 1x protease inhibitor cocktail)
-
Anti-vigilin antibody and corresponding isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., NT2 buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.05% NP-40, 1x protease inhibitor cocktail)
-
RNA purification kit (e.g., TRIzol-based or column-based)
-
DNase I
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR)
Protocol:
-
Cell Lysis:
-
Harvest approximately 1 x 10^7 cells per immunoprecipitation reaction.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 1 ml of ice-cold polysome lysis buffer.
-
Incubate on ice for 10 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 50 µl of a 50% slurry of Protein A/G magnetic beads and incubating for 1 hour at 4°C with rotation.
-
Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.
-
Add 5-10 µg of anti-vigilin antibody or control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 50 µl of a 50% slurry of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
-
-
Washes:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 4-5 times with 1 ml of ice-cold NT2 buffer. For each wash, resuspend the beads, rotate for 5 minutes at 4°C, and then pellet.
-
-
RNA Elution and Purification:
-
After the final wash, resuspend the beads in 100 µl of NT2 buffer supplemented with 1 µl of DNase I and incubate at 37°C for 15 minutes to remove any contaminating DNA.
-
Add 1 ml of TRIzol reagent directly to the beads and proceed with RNA extraction according to the manufacturer's protocol.
-
-
Analysis:
-
Perform RT-qPCR on the purified RNA to quantify the enrichment of specific target RNAs in the vigilin immunoprecipitate compared to the IgG control.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to detect RNA-protein interactions based on the altered migration of an RNA-protein complex through a non-denaturing polyacrylamide gel compared to the free RNA probe.
Objective: To determine if recombinant or in vitro translated vigilin can directly bind to a specific RNA sequence.
Materials:
-
Purified recombinant vigilin protein or in vitro translation reaction product.
-
RNA probe of interest, labeled with a non-radioactive tag (e.g., biotin, fluorescent dye) or a radioactive isotope (e.g., 32P).
-
Binding buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 0.1 mM EDTA, 5% glycerol).
-
Non-denaturing polyacrylamide gel (4-6%).
-
TBE buffer (Tris-borate-EDTA).
-
Unlabeled specific and non-specific competitor RNAs.
-
Detection system appropriate for the label used (e.g., chemiluminescence for biotin, autoradiography for 32P).
Protocol:
-
Binding Reaction:
-
In a final volume of 20 µl, combine the following in a microcentrifuge tube:
-
4 µl of 5x binding buffer.
-
1-10 µg of purified vigilin protein.
-
1 µl of labeled RNA probe (e.g., 10-50 fmol).
-
Nuclease-free water to 20 µl.
-
-
For competition assays, pre-incubate the protein with a 50-100 fold molar excess of unlabeled specific or non-specific competitor RNA for 15 minutes on ice before adding the labeled probe.
-
Incubate the binding reaction at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at 100-150 V at 4°C until the dye front has migrated approximately two-thirds of the way down the gel.
-
-
Detection:
-
Transfer the RNA from the gel to a nylon membrane.
-
Detect the labeled RNA probe using the appropriate method. A "shifted" band indicates the formation of a vigilin-RNA complex.
-
Proximity Ligation Assay (PLA)
PLA is an in situ technique that allows for the visualization, localization, and quantification of protein-protein interactions within fixed cells.
Objective: To detect and visualize the interaction between vigilin and a protein of interest (e.g., RAD51) in cells.
Materials:
-
Cells grown on coverslips.
-
Primary antibodies against vigilin and the protein of interest, raised in different species (e.g., rabbit anti-vigilin, mouse anti-RAD51).
-
PLA probes (secondary antibodies conjugated to oligonucleotides).
-
Ligation and amplification reagents (provided in commercial PLA kits).
-
Fluorescently labeled oligonucleotides for detection.
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Protocol:
-
Cell Preparation:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a mixture of the two primary antibodies (anti-vigilin and anti-interaction partner) diluted in antibody diluent overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash the cells with wash buffer.
-
Incubate with the PLA probes (one anti-rabbit and one anti-mouse) for 1 hour at 37°C in a humidity chamber.
-
-
Ligation and Amplification:
-
Wash the cells with wash buffer.
-
Incubate with the ligation solution containing ligase for 30 minutes at 37°C. This will circularize the oligonucleotides if the PLA probes are in close proximity (<40 nm).
-
Wash the cells.
-
Incubate with the amplification solution containing polymerase for 100 minutes at 37°C to perform rolling circle amplification of the circular DNA template.
-
-
Detection and Imaging:
-
Wash the cells.
-
Incubate with the detection solution containing fluorescently labeled oligonucleotides that will hybridize to the amplified DNA product.
-
Wash the cells and mount the coverslips with mounting medium containing DAPI.
-
Visualize the PLA signals (fluorescent spots) using a fluorescence microscope. Each spot represents an interaction event.
-
Signaling Pathways and Molecular Interactions
The diverse functions of vigilin are a result of its integration into various cellular signaling pathways and interaction networks.
Vigilin in the DNA Damage Response Pathway
Vigilin is a key component of the homologous recombination pathway for DNA double-strand break repair.
Caption: Vigilin-mediated DNA double-strand break repair pathway.
Vigilin's Role in Cancer-Related Signaling
Vigilin's involvement in cancer is complex, with both tumor-suppressive and oncogenic roles. Its interaction with the c-fms proto-oncogene is a key example of its tumor-suppressive function.
Caption: Vigilin's regulation of c-fms and its impact on breast cancer invasion.
Conclusion and Future Directions
Vigilin is a remarkably versatile protein with integral roles in fundamental cellular processes. Its ability to interact with a vast network of RNA and protein partners places it at a critical nexus of cellular regulation. The dual nature of vigilin in cancer underscores the importance of understanding its context-dependent functions and the signaling pathways that govern its activity. For drug development professionals, vigilin presents a potential therapeutic target, particularly in cancers where its expression is dysregulated. Future research should focus on elucidating the complete repertoire of vigilin's interacting partners, defining the precise molecular mechanisms that dictate its functional switch between a tumor suppressor and an oncoprotein, and discovering small molecules or biologics that can modulate its activity for therapeutic benefit. The experimental approaches outlined in this guide provide a robust framework for advancing our understanding of this enigmatic and functionally significant protein.
References
- 1. Vigilin is a cytoplasmic protein. A study on its expression in primary cells and in established cell lines of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Genetic Analysis of the RNA Binding Site of Vigilin, a Multi-KH-Domain Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for posttranscriptional regulation of the multi K homology domain protein vigilin by a small peptide encoded in the 5' leader sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comment fonctionnent les essais de ligature de proximité (PLA) ? [sigmaaldrich.com]
- 9. Quantitative analysis of RNA-protein interactions on a massively parallel array for mapping biophysical and evolutionary landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multifaceted functions of RNA-binding protein vigilin in gene silencing, genome stability, and autism-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multifaceted functions of RNA-binding protein vigilin in gene silencing, genome stability, and autism-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The high-density lipoprotein binding protein HDLBP is an unusual RNA-binding protein with multiple roles in cancer and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autism-Associated Vigilin Depletion Impairs DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Analysis of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. Quantitative analysis of single-molecule RNA-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phenotype of vigilin expressing breast cancer cells binding to the 69 nt 3′UTR element in CSF-1R mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
